1-(5-Fluoro-2-methylphenyl)piperazine
Description
1-(5-Fluoro-2-methylphenyl)piperazine is a piperazine derivative substituted with a 5-fluoro-2-methylphenyl group. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties. The 5-fluoro and 2-methyl substituents on the phenyl ring enhance electron-withdrawing effects and steric bulk, influencing both synthetic accessibility and biological activity. This compound has been utilized in the synthesis of cytotoxic agents, such as 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, which exhibit inhibitory effects on cancer cell lines . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in the preparation of pentanamide derivatives under optimized chromatography conditions .
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
RTYUZFTYDVDLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacology
1-(5-Fluoro-2-methylphenyl)piperazine has been studied for its interactions with serotonin receptors, which are critical in regulating mood, anxiety, and other neuropsychiatric conditions. Research indicates that compounds in this class can modulate neurotransmitter release and receptor activity, suggesting potential applications in treating depression and anxiety disorders .
Receptor Antagonism
A notable application of this compound is its role as a lead structure for developing NK(1) receptor antagonists. NK(1) receptors are implicated in pain perception and depression. For instance, derivatives of piperazine have shown promise in enhancing the pharmacokinetic profiles of NK(1) receptor antagonists, with some candidates demonstrating high selectivity and potency .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of several piperazine derivatives compared to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Para-substituted phenyl group | Known for potent antidepressant effects |
| 1-(3-Methylphenyl)piperazine | Meta-substituted phenyl group | Exhibits unique interactions with serotonin receptors |
| 1-(4-Methoxyphenyl)piperazine | Para-substituted with a methoxy group | Potential use in treating anxiety disorders |
| 1-(2-Chlorophenyl)piperazine | Chloro-substituted phenyl group | Investigated for antimicrobial properties |
The distinct substituent pattern of this compound leads to varied therapeutic uses compared to its analogs.
Neuropharmacological Studies
In one study, researchers investigated the effects of this compound on serotonin receptor activity. The findings indicated that this compound could significantly influence serotonin release, suggesting its potential as an antidepressant. Further investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics .
Antagonist Development
Another study focused on developing novel NK(1) receptor antagonists based on the piperazine scaffold. The results showed that derivatives of this compound exhibited enhanced binding affinity to NK(1) receptors compared to traditional compounds, highlighting its potential as a therapeutic agent for pain management .
Comparison with Similar Compounds
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) : These compounds, bearing a 4-chlorobenzhydryl group, show potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The chlorobenzhydryl moiety enhances lipophilicity, improving membrane permeability .
- This compound: Incorporated into pentanamide-quinoline hybrids, this derivative demonstrates moderate cytotoxicity (44% yield in synthesis) but superior in situ stability compared to bulkier analogues .
- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole : Exhibits IC₅₀ values of 19.66–21.88 mM against BACE1, highlighting the role of piperazine in enzyme inhibition .
Serotonin Receptor Modulation
Antibacterial Activity
- 1-(Substituted phenyl)piperazine derivatives: Bulky substituents (e.g., nitro or benzyloxy groups) reduce antibacterial activity due to steric hindrance.
Physicochemical Properties
- Lipophilicity : The 5-fluoro group increases electronegativity, enhancing solubility in polar solvents compared to 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which is highly lipophilic .
- pKa : Piperazine derivatives with electron-withdrawing groups (e.g., 5-fluoro) exhibit lower pKa values, influencing protonation states and membrane permeability. For example, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine has pKa₁/pKa₂ values of 3.73/7.98, while the target compound likely has similar acidic properties .
Q & A
Q. What are the common synthetic routes for 1-(5-Fluoro-2-methylphenyl)piperazine, and how are impurities typically addressed?
Methodological Answer: The synthesis often involves nucleophilic substitution or coupling reactions. A general procedure includes reacting 5-fluoro-2-methylphenyl halides (e.g., bromide or chloride) with piperazine under basic conditions (e.g., DIPEA or K₂CO₃) in solvents like dichloromethane (DCM) or acetonitrile . For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting benzyl halides with piperazine in the presence of N,N-diisopropylethylamine (DIPEA) .
- Impurity Mitigation:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirms substituent positions on the aromatic ring and piperazine backbone. For example, aromatic protons appear as multiplets in δ 6.5–7.5 ppm, while piperazine CH₂ groups resonate at δ 2.5–3.5 ppm .
- 19F NMR: Validates fluorine substitution (e.g., δ -115 to -120 ppm for para-fluoro groups) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₁H₁₄FN₂: 193.1141) .
- Elemental Analysis: Matches calculated and observed C/H/N/F percentages (e.g., C 68.7%, H 7.1%, N 14.5%, F 9.7%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?
Methodological Answer:
- Key Modifications:
- Piperazine Substitution: Introducing electron-withdrawing groups (e.g., sulfonyl or carbonyl) enhances receptor binding affinity. For example, 4-(4-fluorobenzyl)piperazine fragments improve tyrosine kinase inhibition .
- Aromatic Ring Functionalization: Adding nitro or trifluoromethyl groups increases antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus) .
- Experimental Workflow:
- Analog Synthesis: Use parallel synthesis to generate derivatives with varied substituents .
- Biological Screening: Test against target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) or microbial strains .
- Computational Modeling: Molecular docking (AutoDock Vina) identifies critical binding interactions (e.g., hydrogen bonds with Ser203 in cholinesterase) .
Q. What strategies resolve discrepancies in biological activity data across studies involving piperazine derivatives?
Methodological Answer:
- Data Normalization:
- Control for assay variability by standardizing protocols (e.g., broth microdilution for MIC determination per CLSI guidelines) .
- Meta-Analysis:
- Cross-reference results with structurally similar compounds. For instance, compare this compound with 1-(4-fluorophenyl)piperazine derivatives to isolate substituent effects .
- Mechanistic Studies:
- Use radioligand binding assays to confirm target engagement (e.g., Ki values for receptor affinity) .
- Evaluate metabolic stability (e.g., hepatic microsome assays) to rule out pharmacokinetic confounding factors .
Q. How can computational methods predict the stability and reactivity of this compound under experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorine atom’s high electronegativity stabilizes the aromatic ring, reducing susceptibility to oxidation .
- Molecular Dynamics (MD) Simulations:
- Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies .
- Degradation Pathways:
- Use software like SPARC or ACD/Percepta to model hydrolysis products (e.g., fluorophenol derivatives under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
